molecular formula C21H22N4O3 B2516315 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-phenethylurea CAS No. 1797159-41-1

1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-phenethylurea

Cat. No.: B2516315
CAS No.: 1797159-41-1
M. Wt: 378.432
InChI Key: HHYYEGDLLZDABL-UHFFFAOYSA-N
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Description

1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-phenethylurea is a useful research compound. Its molecular formula is C21H22N4O3 and its molecular weight is 378.432. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-phenethylurea and related compounds are synthesized and characterized to explore their chemical properties, reactivity, and potential biological activities. Studies such as those by Pillai et al. (2019) focus on the synthesis, spectroscopic characterization, and reactivity of similar compounds, combining DFT calculations, molecular dynamics simulations, and biological evaluations to understand their antioxidant and α-glucosidase inhibitory activities. These compounds show significant inhibitory potentials and potent antioxidant properties, suggesting potential applications in medicinal chemistry and drug design (Pillai et al., 2019).

Molecular Dynamics and Drug Likeness

Research delves into the reactive properties of such compounds, employing DFT calculations and molecular dynamics simulations to evaluate their drug likeness parameters, molecular electrostatic potential, and average local ionization energy values. This approach aids in understanding the compounds' sensitivity towards autoxidation mechanisms and their potential as drug candidates, providing insights into their molecular behavior and interactions at the atomic level (Pillai et al., 2019).

Antioxidant and Enzyme Inhibitory Activities

The antioxidant and enzyme inhibitory activities of these compounds are evaluated using various in vitro assays, such as DPPH, ABTS, and ferric reducing antioxidant power (FRAP) methods. Such studies highlight the compounds' potential in addressing oxidative stress-related disorders and their ability to inhibit specific enzymes, which could be beneficial in treating diseases like diabetes and other metabolic disorders (Pillai et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the available literature . As with any chemical compound, appropriate safety measures should be taken when handling it .

Properties

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c26-21(22-11-10-16-6-2-1-3-7-16)24-17-12-23-25(13-17)14-18-15-27-19-8-4-5-9-20(19)28-18/h1-9,12-13,18H,10-11,14-15H2,(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYYEGDLLZDABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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